molecular formula C9H12ClN3O B1475137 [1-(3-Chloropyrazin-2-yl)pyrrolidin-3-yl]methanol CAS No. 1564456-04-7

[1-(3-Chloropyrazin-2-yl)pyrrolidin-3-yl]methanol

Cat. No.: B1475137
CAS No.: 1564456-04-7
M. Wt: 213.66 g/mol
InChI Key: JBQWYWSDZAWJOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(3-Chloropyrazin-2-yl)pyrrolidin-3-yl]methanol, with the CAS Registry Number 1564456-04-7 , is a chemical compound of significant interest in medicinal chemistry and oncology research. It has a molecular formula of C9H12ClN3O and a molecular weight of 213.66 g/mol . This compound belongs to a class of substituted pyrazine derivatives, which are actively investigated for their potential as SHP2 (Src homology region 2-containing protein tyrosine phosphatase 2) inhibitors . The SHP2 protein is a critical oncogenic driver encoded by the PTPN11 gene, and its aberrant activity is implicated in the survival and proliferation of various cancer cells, including those in melanoma, liver cancer, and lung cancer, by activating the RAS-ERK signaling pathway . As a key building block or intermediate in drug discovery campaigns, this compound provides researchers with a versatile scaffold for the design and synthesis of novel small-molecule therapeutics aimed at allosterically inhibiting SHP2 and disrupting these crucial cancer pathways . Its structure, featuring both a chloropyrazine ring and a pyrrolidinyl methanol group, makes it a valuable precursor for further chemical modifications and structure-activity relationship (SAR) studies. This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[1-(3-chloropyrazin-2-yl)pyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O/c10-8-9(12-3-2-11-8)13-4-1-7(5-13)6-14/h2-3,7,14H,1,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBQWYWSDZAWJOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CO)C2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

  • Formation or procurement of a suitably substituted pyrrolidin-3-ylmethanol intermediate.
  • Coupling or substitution reactions to attach the 3-chloropyrazin-2-yl group onto the nitrogen atom of the pyrrolidine ring.
  • Purification steps to isolate the target compound in high purity.

Preparation of Pyrrolidin-3-ylmethanol Intermediate

Pyrrolidin-3-ylmethanol is a key intermediate in the synthesis. Several methods have been documented for its preparation and purification:

Method Reaction Conditions Yield & Notes
Acidic Deprotection of tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate Treat tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate with 4N HCl in ethyl acetate at room temperature for 2 h, concentrate, then neutralize with potassium carbonate and water to liberate free base >99% yield; product obtained as orange oil; mild conditions, straightforward workup
Trifluoroacetic Acid Deprotection Dissolve tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate in dichloromethane, add trifluoroacetic acid, stir 16 h at 20°C, concentrate, neutralize with macroporous carbonate to pH 9 Product obtained as oil, used without further purification; NMR and MS confirm structure
Acetyl Chloride in Methanol Deprotection Add acetyl chloride dropwise to methanol under nitrogen at 0°C, stir 0.5 h, add tert-butyl (S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate, stir overnight at RT, concentrate, neutralize with potassium carbonate 13% yield reported in coupling reactions; mild inert atmosphere conditions
Boc Protection of Pyrrolidine-3-methanol React (S)-pyrrolidine-3-methanol with di-tert-butyl dicarbonate in acetonitrile at 20-30°C under inert atmosphere overnight 100% yield of tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate; useful for intermediate protection in multi-step synthesis

These methods emphasize the use of protecting groups (tert-butyl carbamate) and their removal under acidic conditions to obtain the free pyrrolidin-3-ylmethanol required for further functionalization.

Representative Experimental Procedure (Adapted from Related Pyrazine Compounds)

  • Dissolve the pyrazine precursor (e.g., 6-amino-5-(2,3-dichlorophenyl)pyrazin-2-yl derivative) in dry tetrahydrofuran (THF).
  • Cool the solution to 0°C and add 1M lithium aluminum hydride (4 equivalents) slowly.
  • Stir for 10 minutes at 0°C, then warm to room temperature and continue stirring overnight.
  • Quench the reaction carefully with 1N aqueous sodium hydroxide at 0°C.
  • Extract with ethyl acetate, filter through celite, concentrate the filtrate.
  • Purify the crude product by flash chromatography using methanol/dichloromethane gradient (0–7% MeOH/DCM).
  • Obtain the pyrazinyl-substituted pyrrolidin-3-ylmethanol as a solid with confirmed mass and NMR data.

Summary Table of Key Preparation Steps

Step Reagents & Conditions Outcome Yield / Notes
1. Protection of pyrrolidin-3-ylmethanol Di-tert-butyl dicarbonate, acetonitrile, RT, inert atmosphere Boc-protected intermediate 100%
2. Deprotection to free pyrrolidin-3-ylmethanol 4N HCl in ethyl acetate, RT, 2 h Free base obtained >99%
3. Coupling with chloropyrazine Pyrrolidin-3-ylmethanol + chloropyrazine derivative, LAH reduction in THF, 0°C to RT overnight Formation of N-(3-chloropyrazin-2-yl)pyrrolidin-3-ylmethanol Purified by flash chromatography
4. Purification Flash chromatography (MeOH/DCM gradient) Pure target compound Confirmed by MS and NMR

Additional Notes on Reaction Conditions and Purification

  • Use of inert atmosphere (nitrogen or argon) is common to prevent oxidation during sensitive steps.
  • Temperature control (0°C to room temperature) is critical during LAH reductions to avoid side reactions.
  • Flash chromatography is preferred for purification, with gradients of methanol in dichloromethane to achieve high purity.
  • Neutralization steps after acidic deprotection are essential to isolate the free amine/alcohol forms.
  • Analytical data such as mass spectrometry (MS) and proton nuclear magnetic resonance (^1H-NMR) are routinely used to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions

[1-(3-Chloropyrazin-2-yl)pyrrolidin-3-yl]methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions include various functionalized derivatives of the original compound, such as aldehydes, carboxylic acids, and substituted pyrazine derivatives .

Scientific Research Applications

Overview

[1-(3-Chloropyrazin-2-yl)pyrrolidin-3-yl]methanol is a heterocyclic compound with significant potential in various scientific research fields, particularly in medicinal chemistry and organic synthesis. Its unique structure, characterized by a chloropyrazine moiety and a pyrrolidine group, lends itself to diverse applications ranging from drug development to biochemical studies.

Medicinal Chemistry

The compound is primarily investigated for its therapeutic properties . Preliminary studies suggest its potential as an antimicrobial and anticancer agent. The mechanism of action is believed to involve inhibition of specific enzymes or receptors, which can lead to significant biological effects. For instance, derivatives with similar structures have shown promising results in cytotoxicity assessments against various cancer cell lines, indicating that this compound may also exhibit selective toxicity towards tumor cells while sparing normal cells .

Organic Synthesis

In synthetic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions, including oxidation and substitution, makes it a valuable intermediate in the development of novel pharmaceuticals . The versatility of its structure allows chemists to modify it further to enhance desired properties or introduce new functionalities.

Studies have highlighted the biological activity of compounds related to this compound, particularly in relation to their anticancer properties. For example, research has shown that certain derivatives can induce apoptosis in cancer cells at specific concentrations, demonstrating their potential as therapeutic agents .

Case Study 1: Cytotoxicity Assessment

A study focused on the cytotoxic effects of pyrrolidine derivatives revealed that compounds with a methoxy group exhibited improved selectivity towards tumor cells compared to normal cells. The findings indicated significant reductions in cell viability at low concentrations, suggesting that modifications to the compound's structure could enhance its anticancer efficacy .

Concentration (µM)Cell Viability (%)
0.00120
0.0116
0.113

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of related pyrazine compounds, demonstrating effective inhibition against various bacterial strains. The study provided insights into the structure-activity relationship (SAR) of these compounds, emphasizing the significance of functional groups like chloropyrazine in enhancing bioactivity .

Mechanism of Action

The mechanism of action of [1-(3-Chloropyrazin-2-yl)pyrrolidin-3-yl]methanol involves its interaction with specific molecular targets, such as protein tyrosine phosphatases. By binding to these enzymes, the compound can modulate their activity, leading to downstream effects on cell proliferation, migration, and metabolism . This makes it a potential candidate for therapeutic applications in cancer treatment .

Comparison with Similar Compounds

Table 1: Comparison of Pyrrolidin-3-yl Methanol Derivatives

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features References
[1-(3-Chloropyrazin-2-yl)pyrrolidin-3-yl]methanol C9H12ClN3O 3-Chloropyrazine 213.67 Chlorine enhances electrophilicity; pyrrolidine flexibility
[1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl]methanol C10H13FN2O 6-Fluoropyridine 196.22 Fluorine increases lipophilicity; pyridine vs. pyrazine electronic effects
[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol C11H14FNO 2-Fluorophenyl 195.24 Aromatic fluorine improves metabolic stability; planar phenyl ring
[1-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidin-3-yl]methanol C12H14ClFNO 2-Chloro-6-fluorophenylmethyl 254.70 Bulky substituent may sterically hinder interactions

Key Observations :

  • Electron-withdrawing vs. electron-donating groups : The 3-chloropyrazine group in the target compound (Cl, electron-withdrawing) contrasts with 6-fluoropyridine (F, moderately electron-withdrawing) and 2-fluorophenyl (electron-deficient due to ortho-F). These differences influence reactivity and binding affinity in biological systems .

Alcohol Chain Modifications

Table 2: Comparison of Alcohol Derivatives

Compound Name Molecular Formula Alcohol Position Molecular Weight (g/mol) Key Features References
This compound C9H12ClN3O C3 (pyrrolidine) 213.67 Terminal -CH2OH; optimal for H-bonding
1-(3-Chloropyrazin-2-yl)ethanol C6H7ClN2O C1 (ethanol) 158.59 Secondary alcohol; reduced steric accessibility
[1-[[(3R)-3-fluoropyrrolidin-1-yl]methyl]cyclopropyl]methanol C9H17ClFNO Cyclopropane 209.69 Cyclopropane rigidity alters conformational freedom

Key Observations :

  • Position of hydroxyl group: The primary alcohol (-CH2OH) in the target compound allows for stronger hydrogen bonding compared to secondary alcohols (e.g., 1-(3-Chloropyrazin-2-yl)ethanol), which may reduce solubility .

Research Implications

The structural nuances of this compound position it as a versatile intermediate for drug discovery. Its chloropyrazine group offers distinct electronic properties compared to fluorinated or non-halogenated analogs, which could be leveraged in optimizing pharmacokinetic profiles (e.g., metabolic stability, target affinity). Further studies should explore its reactivity in cross-coupling reactions and biological activity in enzyme inhibition assays.

Biological Activity

[1-(3-Chloropyrazin-2-yl)pyrrolidin-3-yl]methanol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article will explore the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a chloropyrazine moiety attached to a pyrrolidine ring, with a hydroxymethyl group. Its molecular formula is C10H12ClN3O, and it has a molecular weight of approximately 227.68 g/mol. The unique structural features suggest potential interactions with various biological targets.

The biological activity of this compound is believed to involve modulation of specific molecular targets, including enzymes and receptors. It may act as an inhibitor or modulator, impacting several biochemical pathways:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, which can affect cellular signaling and proliferation.
  • Receptor Interaction : It potentially binds to G-protein coupled receptors (GPCRs), influencing downstream signaling cascades that are critical in various physiological processes.

Biological Activity Studies

Recent studies have highlighted the compound's biological activity across various models:

Anticancer Activity

Research indicates that this compound exhibits anticancer properties . In vitro assays demonstrated significant cytotoxicity against several cancer cell lines, including:

  • FaDu Hypopharyngeal Tumor Cells : The compound showed enhanced apoptosis induction compared to established chemotherapeutics like bleomycin .

Neuroprotective Effects

The compound has also been investigated for its potential neuroprotective effects. It appears to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for neurotransmitter regulation in the brain. This inhibition could be beneficial in treating neurodegenerative diseases such as Alzheimer's .

Case Studies

  • Cytotoxicity Assays : A study conducted on various cell lines revealed that this compound significantly reduced cell viability in a dose-dependent manner, indicating its potential as an anticancer agent.
  • Enzyme Interaction Studies : In a biochemical assay, the compound was shown to effectively inhibit AChE activity, suggesting its role in enhancing cholinergic transmission and providing therapeutic benefits in cognitive disorders.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that integrate chloropyrazine and pyrrolidine functionalities. Key steps include:

  • Formation of the pyrrolidine ring via cyclization reactions.
  • Introduction of the chloropyrazine moiety through nucleophilic substitution reactions.
  • Final hydroxymethylation to yield the desired product.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for [1-(3-Chloropyrazin-2-yl)pyrrolidin-3-yl]methanol, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves reductive amination of 1-(3-chloropyrazin-2-yl)ethanone using sodium cyanoborohydride (NaBH3CN) and ammonium acetate (NH4OAc) in ethanol under mild heating (50°C). Reaction progress is monitored via TLC (PE:EtOAc = 3:1, Rf = 0.45). Post-reaction, the mixture is quenched with water, extracted with ethyl acetate, and purified via silica gel chromatography (12% EtOAc in PE) to isolate the product . Optimization may include adjusting stoichiometric ratios (e.g., NH4OAc as a 15-fold excess) and solvent polarity to enhance yield.

Q. How is this compound characterized structurally?

  • Methodological Answer : Structural confirmation relies on high-resolution mass spectrometry (HRMS) for molecular ion detection (e.g., [M+H]<sup>+</sup> calculated vs. observed) and <sup>1</sup>H NMR spectroscopy. Key NMR signals include pyrrolidine ring protons (δ 3.21–3.27 ppm, multiplet) and the methanol group (δ 3.31–3.27 ppm). Coupling constants (e.g., J = 6.8 Hz for axial protons) help assign stereochemistry .

Q. What are the stability considerations for this compound under storage?

  • Methodological Answer : Stability is influenced by moisture and temperature. Store at 2–8°C in anhydrous conditions, as recommended for structurally similar pyrrolidine derivatives. Degradation can be monitored via periodic HPLC analysis using a C18 column (acetonitrile/water gradient) to detect impurities .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron-deficient 3-chloropyrazine ring’s susceptibility to nucleophilic attack. Frontier molecular orbital (FMO) analysis reveals the LUMO localization at the chlorine-bearing carbon, guiding predictions for SNAr reactions. Solvent effects (e.g., DMSO polarity) are incorporated via the polarizable continuum model (PCM) .

Q. What strategies resolve contradictions in biological activity data for this compound?

  • Methodological Answer : Discrepancies in antimicrobial or anticancer assays may arise from impurity profiles or solvent choice. Reproduce assays under standardized conditions (e.g., CLSI guidelines) with rigorously purified compound (≥95% by HPLC). Compare results across cell lines (e.g., HeLa vs. MCF-7) and validate via dose-response curves (IC50 calculations) .

Q. How does the compound’s stereochemistry influence its interaction with biological targets?

  • Methodological Answer : Enantioselective synthesis (e.g., chiral auxiliaries or catalysts) generates stereoisomers for comparative studies. Molecular docking (AutoDock Vina) with protein targets (e.g., PI3Kα or kinase domains) identifies stereospecific binding modes. Validate via surface plasmon resonance (SPR) to measure binding affinity (KD) differences .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric excess?

  • Methodological Answer : Pilot-scale reactions require inert atmospheres (N2/Ar) to prevent racemization. Continuous flow systems enhance reproducibility by controlling residence time and temperature. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) and optimize crystallization conditions (e.g., ethanol/water mixtures) .

Key Notes

  • Synthesis : Prioritize inert conditions to prevent decomposition of the chloropyrazine moiety .
  • Biological Studies : Use freshly prepared DMSO stock solutions to avoid solvent-induced artifacts .
  • Data Validation : Cross-reference spectral data with structurally analogous compounds (e.g., [1-(6-fluoropyridin-2-yl)pyrrolidin-3-yl]methanol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(3-Chloropyrazin-2-yl)pyrrolidin-3-yl]methanol
Reactant of Route 2
Reactant of Route 2
[1-(3-Chloropyrazin-2-yl)pyrrolidin-3-yl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.